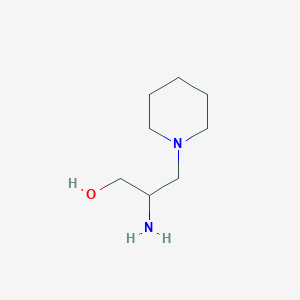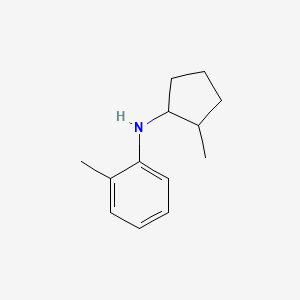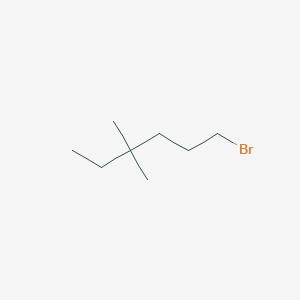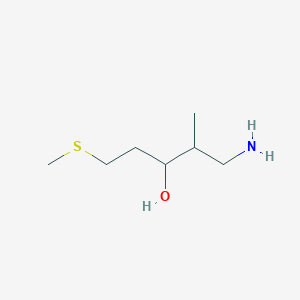![molecular formula C16H25N B13192411 Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
Benzyl[2-(4-methylcyclohexyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is an organic compound with the molecular formula C16H25N It is a derivative of benzylamine, where the benzyl group is attached to a 2-(4-methylcyclohexyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine typically involves the reaction of benzylamine with 2-(4-methylcyclohexyl)ethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzyl[2-(4-methylcyclohexyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Amine oxides, nitriles.
Reduction: Primary amines, hydrocarbons.
Substitution: Halogenated benzyl derivatives, alkylated amines.
科学的研究の応用
Benzyl[2-(4-methylcyclohexyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
Methylcyclohexylamine: Similar structure but with a methyl group on the cyclohexyl ring.
Uniqueness
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is unique due to the presence of both a benzyl group and a 2-(4-methylcyclohexyl)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC名 |
N-benzyl-2-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C16H25N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 |
InChIキー |
PDRJJENQJZJHJD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCNCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)










![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
